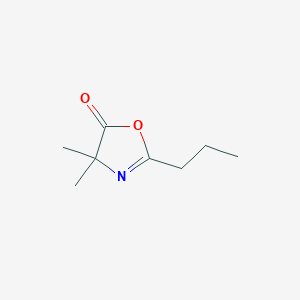
2-(2-Methylthiazol-4-yl)phenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(2-Methylthiazol-4-yl)phenol derivatives often involves the strategic functionalization of phenol or thiazole precursors. For instance, the synthesis of Schiff base derivatives from 2-hydroxy-benzaldehyde and 2-aminobenzothiazole highlights the method of forming such compounds via condensation reactions, followed by reductions to introduce the phenolic component (Yıldız et al., 2010). Another approach involves the copper(I)-catalyzed tandem transformation for synthesizing 2-(phenylthio)phenols, showcasing a method for C-S coupling and C-H functionalization to introduce the thiazolyl group (Xu et al., 2010).
Wissenschaftliche Forschungsanwendungen
Photo-Physical Characteristics of Fluorescent Derivatives : A study synthesized derivatives of 2-(2-Methylthiazol-4-yl)phenol, which showed properties of excited state intra-molecular proton transfer with single absorption and dual emission characteristics. These compounds are thermally stable up to 200°C and have potential applications in the field of fluorescence (Padalkar et al., 2011).
Detection of Al3+ and Zn2+ Ions : A variant of 2-(2-Methylthiazol-4-yl)phenol can be used for the specific detection of Al3+ ions from its emission at 446 nm and Zn2+ ions from its emission at 490 nm. This research opens up possibilities for the use of this compound in ion detection applications (Phukan & Baruah, 2013).
Antioxidant, Enzyme Inhibition, and Antimicrobial Properties : Compounds derived from 2-(2-Methylthiazol-4-yl)phenol have been synthesized and shown to possess significant biological activities. These include antioxidant properties, enzyme inhibition, and antimicrobial effects, particularly when chelated with metal ions (Sumrra et al., 2018).
Corrosion Protection of Metals : A derivative of 2-(2-Methylthiazol-4-yl)phenol was investigated for its effectiveness in protecting mild steel against corrosion in an acidic environment. The study found high inhibition efficiency, making it a potential candidate for use in corrosion protection (Shainy et al., 2017).
Catalytic Transfer Hydrogenation : Research into ruthenium complexes containing derivatives of 2-(2-Methylthiazol-4-yl)phenol showed that these compounds could be used in the catalytic transfer hydrogenation of nitroarenes to anilines, a process that is important in organic synthesis (Jia et al., 2018).
Antioxidant Additives for Lubricating Oils : A study synthesized derivatives of 4-(2-Aminothiazol-4-yl)-phenol, a related compound, and evaluated them as antioxidant additives for lubricating oils. This research highlights the potential industrial application of these compounds (Amer et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7-11-9(6-13-7)8-4-2-3-5-10(8)12/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLPLPWQCLBGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596384 | |
| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylthiazol-4-yl)phenol | |
CAS RN |
160241-65-6 | |
| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B70477.png)



![(1S,2R,3S,6S,7R)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B70496.png)
![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B70497.png)





